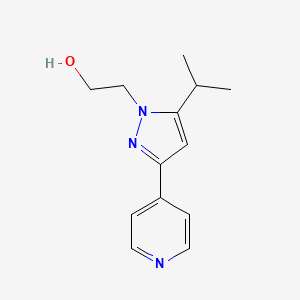
2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound that features a pyrazole ring substituted with an isopropyl group and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Substitution with Pyridine: The pyrazole ring is then functionalized with a pyridine ring through a coupling reaction, such as Suzuki or Heck coupling.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using an appropriate alkyl halide.
Attachment of the Ethanol Group: Finally, the ethanol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
2-(5-isopropyl-1H-pyrazol-1-yl)ethan-1-ol: Lacks the pyridine ring, which may influence its binding affinity to certain targets.
Uniqueness
The presence of both the isopropyl group and the pyridine ring in 2-(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol makes it unique in terms of its chemical reactivity and potential biological activity. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H17N3O |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2-(5-propan-2-yl-3-pyridin-4-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C13H17N3O/c1-10(2)13-9-12(15-16(13)7-8-17)11-3-5-14-6-4-11/h3-6,9-10,17H,7-8H2,1-2H3 |
Clé InChI |
VHUMSGUIOZHFEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=NN1CCO)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


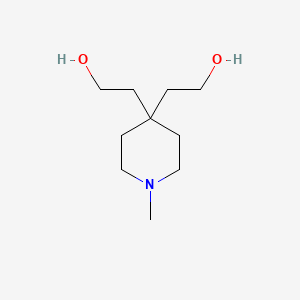

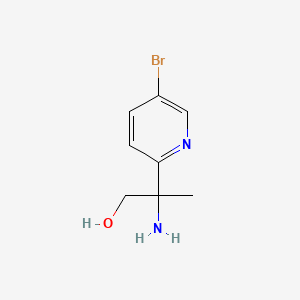
![Methyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B15279127.png)
![Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B15279128.png)
![tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15279129.png)
![6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15279132.png)
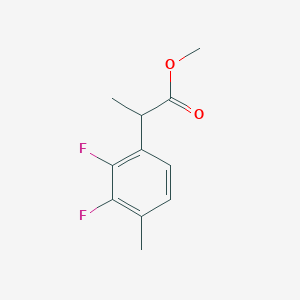
![1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15279147.png)

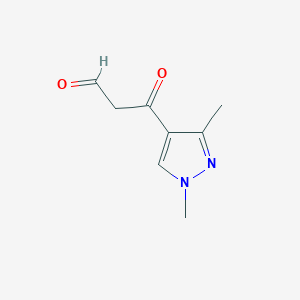
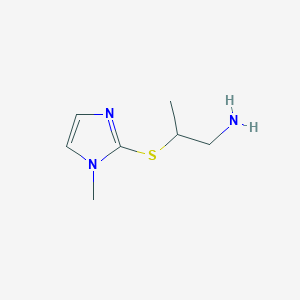
![(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B15279182.png)

